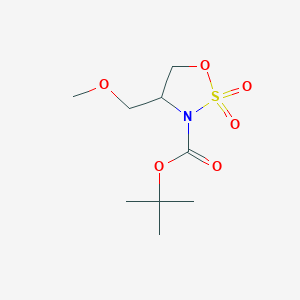![molecular formula C33H27N B13659845 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is an organic compound that features a complex structure with multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated fluorenyl compound in the presence of a palladium catalyst. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
科学的研究の応用
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their activity. The pathways involved could include signal transduction mechanisms where the compound acts as a modulator.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Fluorene: Contains a fused ring system similar to the fluorenyl part of the compound.
Triphenylamine: Features three phenyl groups attached to a central nitrogen atom.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl structures, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
特性
分子式 |
C33H27N |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
9,9-dimethyl-3-phenyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)29-21-28(25-13-7-4-8-14-25)32(22-31(29)33)34-26-19-17-24(18-20-26)23-11-5-3-6-12-23/h3-22,34H,1-2H3 |
InChIキー |
OLLKQLMEQJJDEM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


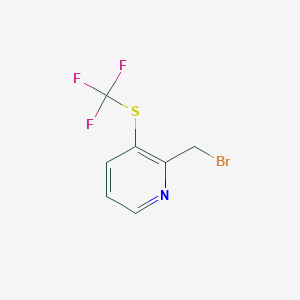

![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)
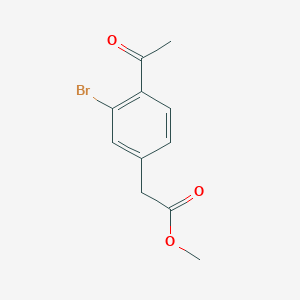
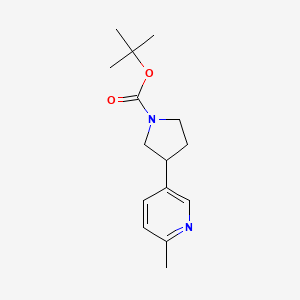
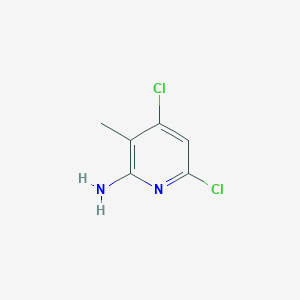
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
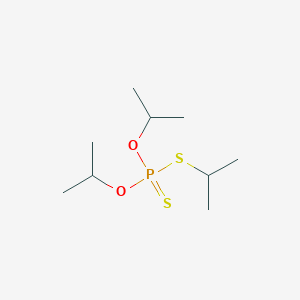
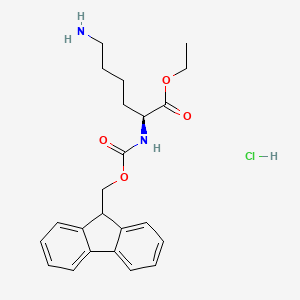
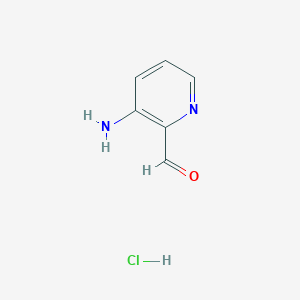
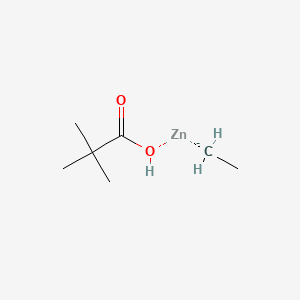
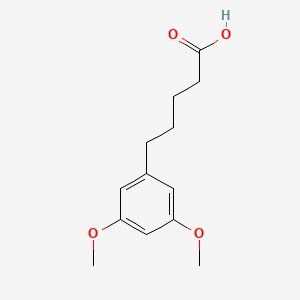
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
